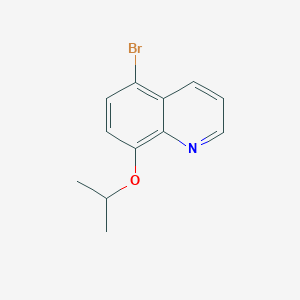

5-Bromo-8-(propan-2-yloxy)quinoline

Description

5-Bromo-8-(propan-2-yloxy)quinoline is a brominated quinoline derivative with a propan-2-yloxy (isopropoxy) substituent at the 8-position. Quinolines, characterized by a benzene ring fused to a pyridine ring, exhibit diverse bioactivities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name |

5-bromo-8-propan-2-yloxyquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO/c1-8(2)15-11-6-5-10(13)9-4-3-7-14-12(9)11/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHKZJOFOGXUSBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C2C(=C(C=C1)Br)C=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-8-(propan-2-yloxy)quinoline typically involves the bromination of 8-(propan-2-yloxy)quinoline. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the 5th position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 5-Bromo-8-(propan-2-yloxy)quinoline can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the quinoline ring.

Coupling Reactions: It can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products: The major products formed depend on the specific reactions. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry: 5-Bromo-8-(propan-2-yloxy)quinoline is used as a building block in organic synthesis

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an antimicrobial and anticancer agent. Its derivatives have shown promising activity against various pathogens and cancer cell lines.

Industry: The compound is used in the development of materials with specific electronic and optical properties. It is also investigated for its role in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-Bromo-8-(propan-2-yloxy)quinoline in biological systems involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the quinoline ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The propan-2-yloxy group enhances the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Substituent Position and Reactivity

- 5-Bromo-8-methoxy-2-methylquinoline (CAS 103862-55-1): Structure: Bromine (5-position), methoxy (8-position), methyl (2-position). Properties: The methoxy group improves solubility in polar solvents, while the methyl group introduces steric hindrance. Bromine enhances electrophilicity, making it reactive in cross-coupling reactions . Applications: Used in medicinal chemistry for drug discovery due to its balance of reactivity and stability .

- 4-Bromo-8-methoxyquinoline: Structure: Bromine (4-position), methoxy (8-position). Properties: The 4-bromo substitution alters electronic distribution, reducing conjugation compared to 5-bromo analogs. Crystallographic studies reveal planar molecular geometry with weak intermolecular interactions . Applications: Precursor for radiopharmaceuticals (e.g., PET tracers) targeting amyloid plaques and tumors .

Substituent Type and Functional Groups

- 8-(Benzyloxy)-5-bromoquinoline: Structure: Bromine (5-position), benzyloxy (8-position). Suitable for applications requiring aromatic π-π interactions .

- 5-Bromo-8-(difluoromethoxy)quinoline (CAS 199872-10-1): Structure: Bromine (5-position), difluoromethoxy (8-position). Properties: The electron-withdrawing difluoromethoxy group enhances electrophilicity and metabolic stability. Hazard data indicate moderate toxicity (H302, H315) .

- 5-Bromo-8-methylquinoline (CAS 74316-55-5): Structure: Bromine (5-position), methyl (8-position). Properties: Methyl substitution reduces polarity compared to alkoxy derivatives, favoring lipid solubility. Used in coordination chemistry as a chelating agent .

Data Table: Key Comparisons

Critical Analysis of Substituent Effects

- Bromine Position: 5-Bromo derivatives (e.g., 5-Bromo-8-methoxy-2-methylquinoline) exhibit greater conjugation with the quinoline ring compared to 4-bromo analogs, enhancing reactivity in substitution reactions .

- 8-Substituent Type :

- Alkoxy Groups (e.g., methoxy, isopropoxy) : Improve solubility and modulate electronic effects. Isopropoxy’s bulkiness may reduce crystallization tendencies compared to methoxy .

- Aromatic/Halogenated Groups (e.g., benzyloxy, difluoromethoxy) : Increase hydrophobicity and stability but may introduce toxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.